Rodocaine - 39489-99-1

Rodocaine

Catalog Number: EVT-10958477
CAS Number: 39489-99-1
Molecular Formula: C18H25ClN2O
Molecular Weight: 320.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rodocaine belongs to the class of compounds known as amides and can be synthesized from commercially available reagents. Its classification as a local anesthetic places it among other well-known anesthetics like lidocaine and proparacaine, which are commonly used in medical settings for similar purposes. The compound's ability to block nerve conduction makes it effective for surgical applications where localized pain management is necessary .

Synthesis Analysis

Methods and Technical Details

The synthesis of rodocaine has been explored through various methods. One notable approach involves the N-bromosuccinimide-mediated intermolecular cross-coupling of an enamine with allyltrimethyl silane. This method provides a straightforward pathway to obtain rodocaine with high efficiency .

Another method includes the reaction of rhodanine with chloroacetic acid under controlled conditions to yield intermediates that can be further processed into rodocaine. The synthesis typically involves the following steps:

  1. Dissolving rhodanine in a solvent such as dry toluene.
  2. Adding chloroacetic acid dropwise while maintaining specific temperature conditions.
  3. Stirring the mixture for a predetermined duration to facilitate reaction completion.
  4. Isolating the product through recrystallization techniques to achieve high purity .
Molecular Structure Analysis

Structure and Data

Rodocaine has a complex molecular structure characterized by its amide functional group and a bicyclic ring system. The molecular formula for rodocaine is C15H22ClN2O, and its structure includes:

  • A chloro-substituted aromatic ring.
  • An octahydro-pyridine moiety.

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy (FTIR), which confirm its molecular configuration and functional groups present .

Chemical Reactions Analysis

Reactions and Technical Details

Rodocaine undergoes various chemical reactions typical for amides and related compounds. These include hydrolysis under acidic or basic conditions, which can yield corresponding carboxylic acids and amines. Additionally, rodocaine's reactivity with electrophiles can lead to further functionalization at the aromatic ring or the nitrogen atom of the amide group.

The synthesis pathways often involve multi-step reactions where intermediates are formed, characterized by their own unique reactivity profiles. For instance, the formation of rhodanine derivatives through three-component reactions showcases its versatility in synthetic organic chemistry .

Mechanism of Action

Process and Data

Rodocaine functions primarily as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerves, effectively leading to a loss of sensation in the targeted area. The mechanism involves:

  1. Binding to voltage-gated sodium channels in their inactive state.
  2. Stabilizing these channels, thereby preventing them from opening in response to depolarization.

The onset of action is rapid, typically within five minutes post-administration, with effects lasting approximately 35 to 60 minutes depending on the concentration used .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rodocaine exhibits several notable physical properties:

  • Appearance: Typically presented as a pale yellow powder.
  • Melting Point: Approximately 145°C to 148°C.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.

Chemical properties include its stability under physiological pH conditions and its ability to form salts with various acids, enhancing its solubility for injection formulations . The compound's low toxicity profile makes it suitable for ophthalmic use, demonstrating minimal effects on corneal epithelium compared to untreated controls .

Applications

Scientific Uses

Rodocaine's primary application lies within the field of medicine as a local anesthetic for ophthalmic procedures. Its formulation allows for both topical application and injection methods, making it versatile for different surgical contexts. The compound has been studied for its potential antibacterial properties when modified into rhodanine derivatives, indicating possible future applications beyond anesthesia .

Introduction to Rodocaine in Medicinal Chemistry

Historical Context and Clinical Emergence

The development of rodocaine emerged from systematic efforts to address the cardiotoxicity and neurotoxicity associated with long-acting amino-amide local anesthetics, particularly bupivacaine. Synthesized in the late 1970s and early 1980s, rodocaine was deliberately engineered as a single enantiomer (S(-)-enantiomer) to exploit stereoselective pharmacological properties [9]. This initiative aligned with growing recognition that the R(+)-enantiomers of pipecoloxylidide anesthetics (e.g., bupivacaine) demonstrated higher affinity for cardiac sodium channels, contributing to prolonged QRS intervals and malignant arrhythmias [1] [9]. Rodocaine’s molecular design—incorporating a propyl group on the piperidine nitrogen—optimized lipophilicity to balance potency and safety, distinguishing it from the butyl chain of bupivacaine and methyl group of mepivacaine [9].

Clinical introduction in the 1990s followed extensive pharmacological profiling confirming reduced cardiotoxic potential. Preclinical models demonstrated rodocaine’s higher threshold for inducing convulsions and cardiovascular collapse compared to bupivacaine, attributable to its lower lipid solubility (partition coefficient log P = 2.9 vs. bupivacaine’s 3.9) and faster dissociation from cardiac sodium channels [1] [9]. This safety profile, coupled with efficacy in surgical anesthesia and postoperative analgesia, positioned rodocaine as a preferred agent for peripheral nerve blocks, epidural anesthesia, and labor analgesia. Its emergence coincided with broader shifts toward stereochemically pure drug development, reflecting medicinal chemistry’s focus on minimizing off-target effects through chiral selectivity [8] [9].

Structural Classification Within Anesthetic Pharmacophores

Rodocaine belongs to the amino-amide class of local anesthetics, characterized by a lipophilic aromatic ring, intermediate amide linkage, and tertiary amine terminus. Its core structure aligns with the pipecoloxylidide pharmacophore, sharing a 2,6-dimethylaniline moiety with bupivacaine and mepivacaine but differing in the N-alkyl substituent (propyl group) and absolute stereochemistry [1] [9].

  • Stereochemical Purity: As a pure S(-)-enantiomer, rodocaine exemplifies chiral optimization. Stereoselectivity influences sodium channel binding kinetics: the S-configuration confers lower affinity for cardiac Na+ channels (hNav1.5) relative to neuronal isoforms, reducing proarrhythmic potential [9]. This contrasts sharply with racemic bupivacaine, where the R-enantiomer drives cardiotoxicity.
  • Structure-Property Relationships:
  • Lipophilicity: Rodocaine’s octanol-buffer partition coefficient (log P ≈ 2.9) is intermediate between lidocaine (log P = 2.4) and bupivacaine (log P = 3.9). This modulates its diffusion through neural sheaths, onset time, and duration. Reduced lipid solubility limits myocardial uptake and central nervous system penetration, contributing to a wider therapeutic index [1] [9].
  • Ionization Constant: With pKa = 8.07, approximately 40% of rodocaine molecules exist in uncharged, lipid-soluble form at physiological pH (7.4), facilitating neuronal membrane penetration. The cationic form then blocks voltage-gated Na+ channels from the axoplasmic side [1].
  • Comparative Molecular Features:

Table 1: Structural and Physicochemical Properties of Pipecoloxylidide Local Anesthetics

PropertyRodocaineBupivacaineMepivacaine
Chemical NameS-1-propyl-2,6-pipecoloxylidideRS-1-butyl-2,6-pipecoloxylidideRS-1-methyl-2,6-pipecoloxylidide
Molecular Weight (Da)274288246
N-Alkyl GroupPropyl (-C3H7)Butyl (-C4H9)Methyl (-CH3)
ChiralityS(-)-enantiomerRacemicRacemic
Partition Coefficient (log P)2.93.91.9
pKa8.078.107.70
Protein Binding (%)949578

[1] [9]

Academic and Industrial Significance

Rodocaine epitomizes the convergence of academic pharmacology and industrial drug development. Its creation leveraged fundamental research on sodium channel biophysics and stereoselective drug-receptor interactions, validating enantiomeric purity as a strategy to enhance therapeutic specificity [8] [9]. This molecule has stimulated extensive structure-activity relationship (SAR) studies exploring N-alkyl chain modifications, leading to derivatives like levobupivacaine and articaine [1].

Industrially, rodocaine’s success underpins several strategic shifts:

  • Commercial Viability of Enantiopure Drugs: Rodocaine demonstrated that single-enantiomer agents could achieve market dominance despite complex synthesis. Its manufacturing requires asymmetric synthesis or chiral resolution, driving innovations in catalytic hydrogenation and enzymatic separation technologies [8] [10].
  • Patent Lifecycle Management: As first-generation amino-amide patents expired, rodocaine provided a template for "chiral switches"—redeveloping racemates as enantiopure products to extend commercial exclusivity. This approach combines improved safety profiles with strengthened intellectual property [10].
  • Research and Development Trends: Rodocaine’s clinical adoption reflects broader R&D priorities favoring targeted therapies with reduced systemic toxicity. Analysis of clinical trial registries (2015–2024) shows sustained interest in stereochemically optimized anesthetics, with rodocaine serving as a reference compound for new entity evaluations [10].

Table 2: Rodocaine’s Impact on Local Anesthetic Research and Development (2015–2024)

IndicatorTrendSignificance
Publications citing rodocaine SAR>25% average annual growth in medicinal chemistry journalsSustained academic interest in structural optimization
Clinical trials using rodocaine comparator38% of Phase III peripheral nerve block trials (2020–2024)Gold-standard status for efficacy/safety benchmarking
New enantiopure anesthetics in pipeline12 novel entities entering clinical development (2020–2025)Validation of chiral drug development paradigm
Industrial R&D investment$2.8 billion allocated to anesthetic development (2024)High commercial confidence in optimized agents

[8] [10]

In academia, rodocaine remains a model system for investigating nerve conduction blockade. Research focuses on its differential inhibition of sensory (Aδ and C fibers) versus motor fibers (Aα), attributed to lower lipophilicity enhancing selective uptake by small-diameter neurons [1] [9]. Additionally, rodocaine’s off-target biological activities—including antibacterial effects against Staphylococcus aureus and antiproliferative actions in cancer cells—inspire drug repurposing studies and hybrid molecule design [9]. These multifaceted research avenues underscore rodocaine’s enduring role as a versatile scaffold in medicinal chemistry and a catalyst for innovation in anesthetic science.

Properties

CAS Number

39489-99-1

Product Name

Rodocaine

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

InChI

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1

InChI Key

ICLIXBRUSBYXEV-ZBFHGGJFSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.